molecular formula C8H6N4O2 B15054419 5-Nitrophthalazin-1-amine

5-Nitrophthalazin-1-amine

Cat. No.: B15054419
M. Wt: 190.16 g/mol
InChI Key: WHCRIORVFLGLMJ-UHFFFAOYSA-N
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Description

5-Nitrophthalazin-1-amine is an organic compound with the molecular formula C8H6N4O2. It is a derivative of phthalazine, characterized by the presence of a nitro group at the 5-position and an amine group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrophthalazin-1-amine typically involves the nitration of phthalazine followed by the introduction of an amine group. One common method is the nitration of phthalazine using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position. The resulting 5-nitrophthalazine is then subjected to reduction conditions to convert the nitro group to an amine group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Nitrophthalazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrophthalazin-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Nitrophthalazin-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The amine group can form hydrogen bonds and other interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrophthalazin-1-amine is unique due to its specific arrangement of functional groups on the phthalazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

5-nitrophthalazin-1-amine

InChI

InChI=1S/C8H6N4O2/c9-8-5-2-1-3-7(12(13)14)6(5)4-10-11-8/h1-4H,(H2,9,11)

InChI Key

WHCRIORVFLGLMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])N

Origin of Product

United States

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